molecular formula C19H17Cl2NO7 B1247336 Pyralomicin 1c

Pyralomicin 1c

Cat. No. B1247336
M. Wt: 442.2 g/mol
InChI Key: QZDFKKWMBPFPOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyralomicin 1c is a natural product found in Nonomuraea spiralis with data available.

Scientific Research Applications

Biosynthesis and Structural Insights

  • Pyralomicin 1c, along with other pyralomicins, is derived from Microtetraspora spiralis. Studies on the biosynthesis of pyralomicin 1a, a close relative of pyralomicin 1c, revealed it is formed from acetate, propionate, proline, and glucose metabolites. This understanding is crucial for exploring the potential of pyralomicins in various applications (Kawamura et al., 1996).
  • Another research focused on the genetic basis of pyralomicin biosynthesis in Nonomuraea spiralis. The study identified a 41 kb gene cluster responsible for pyralomicin production, which includes genes for nonribosomal peptide synthetases and polyketide synthases. This information is crucial for understanding the molecular mechanisms underlying pyralomicin production and potentially manipulating these pathways for therapeutic applications (Flatt et al., 2013).

Chemical and Structural Analysis

  • The structural determination of pyralomicins, including pyralomicin 1c, has been conducted using various NMR spectral analyses. This structural elucidation provides a foundation for further chemical and pharmacological studies, which are essential for exploring the therapeutic potential of pyralomicins (Kawamura et al., 1996).

Potential Pharmaceutical Applications

  • The biosynthesis of the cyclitol moiety of pyralomicin 1a in Nonomuraea spiralis has been studied, highlighting the complex chemical processes involved in its production. This research can be extrapolated to understand similar processes in pyralomicin 1c, potentially leading to its pharmaceutical applications (Naganawa et al., 2002).

properties

Product Name

Pyralomicin 1c

Molecular Formula

C19H17Cl2NO7

Molecular Weight

442.2 g/mol

IUPAC Name

2,6-dichloro-5-hydroxy-8-methyl-1-[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]chromeno[2,3-b]pyrrol-4-one

InChI

InChI=1S/C19H17Cl2NO7/c1-6-2-9(20)15(26)12-14(25)8-4-11(21)22(19(8)29-18(6)12)10-3-7(5-23)13(24)17(28)16(10)27/h2-4,10,13,16-17,23-24,26-28H,5H2,1H3

InChI Key

QZDFKKWMBPFPOS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=C1OC3=C(C2=O)C=C(N3C4C=C(C(C(C4O)O)O)CO)Cl)O)Cl

synonyms

pyralomicin 1c

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyralomicin 1c
Reactant of Route 2
Pyralomicin 1c
Reactant of Route 3
Pyralomicin 1c
Reactant of Route 4
Pyralomicin 1c
Reactant of Route 5
Pyralomicin 1c
Reactant of Route 6
Pyralomicin 1c

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.